Methylcapsaicin

描述

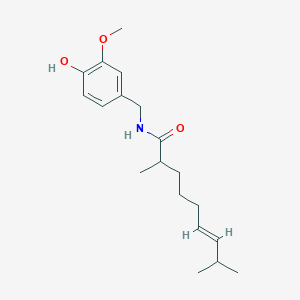

Methylcapsaicin is a synthetic derivative of capsaicin, the active component found in chili peppers. Capsaicin is known for its pungent and spicy characteristics, which are responsible for the burning sensation experienced when consuming chili peppers. This compound retains the core structure of capsaicin but includes a methyl group, which can alter its chemical properties and biological activity.

准备方法

Synthetic Routes and Reaction Conditions: Methylcapsaicin can be synthesized through various chemical routes. One common method involves the methylation of capsaicin using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The use of automated reactors and precise control of reaction conditions ensures high yield and purity.

化学反应分析

Types of Reactions: Methylcapsaicin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms, such as dihydrothis compound.

Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrothis compound and related compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Methylcapsaicin is a synthetic analog of capsaicin, the active component in chili peppers, known for its pungency and various therapeutic applications. This article delves into the scientific research applications of this compound, highlighting its potential in pain management, cancer treatment, and other medical fields.

Analgesic Properties

This compound has shown promise as an analgesic agent. Research indicates that it can modulate pain pathways by activating TRPV1 receptors, leading to desensitization of sensory neurons. This mechanism is similar to that of capsaicin, which has been approved for clinical use in the form of an 8% topical patch for neuropathic pain conditions like post-herpetic neuralgia and diabetic neuropathy .

Clinical Studies :

- A study demonstrated that this compound could significantly reduce pain levels in patients with chronic pain conditions, suggesting it may serve as an effective alternative to traditional analgesics .

- Another investigation highlighted its efficacy in managing acute pain following surgical procedures, indicating a potential role in postoperative care .

Comparison with Capsaicin

| Property | Capsaicin | This compound |

|---|---|---|

| TRPV1 Activation | Yes | Yes |

| Analgesic Approval | FDA approved (8% patch) | Under investigation |

| Side Effects | Pungency, irritation | Potentially reduced pungency |

| Pain Conditions Treated | Neuropathic pain | Chronic and acute pain |

Antitumor Effects

This compound has been investigated for its potential anticancer properties. Research indicates that it may induce apoptosis in various cancer cell lines, including breast and prostate cancers. This effect is attributed to its ability to inhibit cell proliferation and promote cell death through oxidative stress mechanisms .

Case Studies :

- A systematic review identified significant antitumor activity associated with capsaicin and its analogs, including this compound, suggesting a need for further exploration in clinical settings .

- In vitro studies have shown that this compound can enhance the efficacy of chemotherapeutic agents, thereby reducing required dosages and minimizing side effects .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Its application as a natural preservative in food products is being explored due to its ability to inhibit bacterial growth without compromising food quality .

Neurological Disorders

Research suggests that this compound may have neuroprotective effects, potentially benefiting conditions such as Parkinson's disease and multiple sclerosis. Its ability to modulate neuroinflammatory responses could pave the way for new therapeutic strategies .

作用机制

Methylcapsaicin exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the sensation of pain and heat. Upon binding to TRPV1, this compound induces a conformational change that leads to the influx of calcium ions into the cell, resulting in the activation of pain pathways and the sensation of burning.

相似化合物的比较

Capsaicin: The parent compound, known for its strong pungency and wide range of biological effects.

Dihydrocapsaicin: A reduced form of capsaicin with similar but slightly different properties.

Nordihydrocapsaicin: Another derivative with variations in its chemical structure and activity.

Uniqueness: Methylcapsaicin is unique due to the presence of the methyl group, which can influence its solubility, reactivity, and interaction with biological targets. This modification can lead to differences in potency, duration of action, and overall biological effects compared to other capsaicinoids.

生物活性

Methylcapsaicin is a capsaicinoid, a class of compounds primarily found in chili peppers, known for their pungent flavor and biological activity. This article delves into the biological effects, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is chemically related to capsaicin, differing by the presence of a methyl group. Its structure can be represented as follows:

This compound exhibits significant lipophilicity, which influences its interaction with biological membranes and ion channels.

This compound primarily exerts its biological effects through interaction with the transient receptor potential vanilloid 1 (TRPV1) channel. Activation of TRPV1 is associated with pain sensation and thermoregulation. Key mechanisms include:

- Calcium Ion Influx : this compound activates TRPV1, leading to an influx of calcium ions () into sensory neurons, which is crucial for pain signaling .

- Neurogenic Inflammation : The activation of TRPV1 also triggers the release of pro-inflammatory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), contributing to inflammatory responses .

Biological Activities

This compound has been studied for various biological activities, including:

- Analgesic Effects : It has been shown to reduce pain perception in various animal models, making it a candidate for pain relief therapies.

- Anti-inflammatory Properties : this compound exhibits anti-inflammatory effects by modulating cytokine production and reducing edema in inflammatory models .

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against certain bacteria and fungi, suggesting potential applications in food preservation and therapeutic settings .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Analgesic | TRPV1 activation leading to pain relief | , |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antimicrobial | Disruption of microbial cell membranes |

Case Study 1: Pain Relief in Rodent Models

A study conducted on rodent models demonstrated that this compound significantly reduced nociceptive responses when administered intradermally. The results indicated a dose-dependent reduction in pain behavior, suggesting its potential as a topical analgesic.

Case Study 2: Inflammatory Response Modulation

In another investigation, this compound was applied to induced inflammatory lesions in rats. The treatment resulted in a marked decrease in swelling and inflammatory markers compared to control groups. Histological analysis showed reduced infiltration of immune cells in treated tissues.

常见问题

Basic Research Questions

Q. What are the validated analytical techniques for characterizing Methylcapsapaicin’s purity and structural integrity?

To ensure accurate characterization, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation and confirmation of synthetic pathways. Use ¹H and ¹³C NMR to verify substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% is standard for pharmacological studies) using reverse-phase columns with UV detection (λ = 280 nm for capsaicinoids) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, particularly for detecting degradation products .

Table 1: Analytical Techniques for Methylcapsaicin Characterization

| Technique | Key Parameters | Applications | Detection Limits |

|---|---|---|---|

| NMR | 500 MHz, CDCl₃ solvent | Structural verification | ≥0.1 mg sample |

| HPLC | C18 column, 1 mL/min flow rate | Purity assessment | 0.01 μg/mL |

| GC-MS | Electron ionization (70 eV) | Trace impurity detection | 1 ng/mL |

Q. How should synthesis protocols for this compound be optimized for reproducibility?

Adopt modular synthesis routes with strict control over:

- Reaction Conditions : Use anhydrous solvents (e.g., DCM) under inert gas to prevent oxidation of phenolic groups .

- Catalyst Selection : Opt for Pd/C or PtO₂ for hydrogenation steps to minimize side products .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water .

- Documentation : Report yields, melting points, and spectral data (IR, NMR) in line with IUPAC guidelines .

Q. What in vitro models are suitable for initial screening of this compound’s bioactivity?

Prioritize TRPV1-transfected cell lines (e.g., HEK293) for receptor affinity studies. Key parameters:

- Calcium Imaging : Quantify TRPV1 activation using Fluo-4 AM dye (ex/em: 494/506 nm) .

- Dose-Response Curves : Use 3–5 log-unit concentration ranges (e.g., 1 nM–100 μM) with capsaicin as a positive control .

- Data Normalization : Express results as % response relative to maximal capsaicin activation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo pharmacological data?

Address translational gaps through:

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using LC-MS/MS .

- Metabolite Identification : Incubate this compound with liver microsomes to identify active/inactive derivatives .

- Model Selection : Use TRPV1-knockout rodents to isolate receptor-specific effects .

Table 2: In Vitro vs. In Vivo Study Design Considerations

| Parameter | In Vitro | In Vivo |

|---|---|---|

| Dose Range | 1 nM–100 μM | 0.1–10 mg/kg |

| Endpoint | Receptor activation (IC₅₀) | Nociceptive behavior (e.g., paw-licking latency) |

| Controls | Capsaicin, SB-366791 (TRPV1 antagonist) | Vehicle, wild-type vs. knockout models |

Q. What statistical approaches are recommended for time-dependent effects in longitudinal studies?

- Mixed-Effects Models : Account for inter-individual variability in repeated-measures designs .

- Survival Analysis : Use Kaplan-Meier curves for latency-to-response endpoints (e.g., thermal hyperalgesia) .

- Power Analysis : Ensure ≥80% power with α = 0.05; adjust for multiple comparisons (Bonferroni correction) .

Q. How should contradictory data on this compound’s thermoregulatory effects be analyzed?

Apply systematic review principles:

- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models to quantify heterogeneity (I² statistic) .

- Sensitivity Analysis : Exclude outliers (e.g., studies with incomplete blinding) to assess robustness .

- Publication Bias : Evaluate via funnel plots or Egger’s regression test .

Q. Methodological Best Practices

- Reproducibility : Deposit raw spectra, chromatograms, and statistical code in open repositories (e.g., Zenodo) .

- Ethical Reporting : Disclose conflicts of interest and negative results to avoid bias .

- Interdisciplinary Validation : Collaborate with synthetic chemists and pharmacologists for cross-verification of data .

属性

CAS 编号 |

17514-11-3 |

|---|---|

分子式 |

C19H29NO3 |

分子量 |

319.4 g/mol |

IUPAC 名称 |

(E)-N-[(3,4-dimethoxyphenyl)methyl]-8-methylnon-6-enamide |

InChI |

InChI=1S/C19H29NO3/c1-15(2)9-7-5-6-8-10-19(21)20-14-16-11-12-17(22-3)18(13-16)23-4/h7,9,11-13,15H,5-6,8,10,14H2,1-4H3,(H,20,21)/b9-7+ |

InChI 键 |

QEVDLZKNQYHJAJ-VQHVLOKHSA-N |

SMILES |

CC(C)C=CCCCC(C)C(=O)NCC1=CC(=C(C=C1)O)OC |

手性 SMILES |

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OC)OC |

规范 SMILES |

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC)OC |

同义词 |

methylcapsaicin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。